molecular formula C18H21IN2 B595579 (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene CAS No. 147545-82-2

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene

Cat. No.: B595579
CAS No.: 147545-82-2
M. Wt: 392.284
InChI Key: DDCYEFZYMIPQOH-UHFFFAOYSA-N
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Description

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene is an organic compound with the molecular formula C18H22IN It is a member of the diazene family, characterized by the presence of a diazene group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene typically involves the following steps:

    Formation of the Aryl Iodide: The starting material, 4-iodoaniline, is reacted with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexylaniline.

    Diazotization: 4-Hexylaniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with 4-iodophenylboronic acid in the presence of a palladium catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the diazene group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a photoswitchable molecule in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E and Z isomers, altering its physical and chemical properties. This photoisomerization process is mediated by the absorption of photons, which induces a conformational change in the diazene group. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with light and its subsequent effects on molecular conformation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Hexylphenyl)-2-(4-bromophenyl)diazene
  • (E)-1-(4-Hexylphenyl)-2-(4-chlorophenyl)diazene
  • (E)-1-(4-Hexylphenyl)-2-(4-fluorophenyl)diazene

Uniqueness

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the development of advanced materials and as a photoswitchable molecule.

Properties

IUPAC Name

(4-hexylphenyl)-(4-iodophenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2/c1-2-3-4-5-6-15-7-11-17(12-8-15)20-21-18-13-9-16(19)10-14-18/h7-14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCYEFZYMIPQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857445
Record name (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147545-82-2
Record name (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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